2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide
Description
This compound features a 1,3-thiazole core substituted with a 2-(2-fluorophenoxy)acetamido group at position 5, a phenyl group at position 4, and a sulfanyl-linked N-methylacetamide moiety at position 2. The fluorine atom on the phenoxy group may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-22-17(26)12-28-20-24-18(13-7-3-2-4-8-13)19(29-20)23-16(25)11-27-15-10-6-5-9-14(15)21/h2-10H,11-12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCSMUMCYDDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-fluorophenoxy)acetic acid: This is achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-fluorophenoxy)acetamide: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding amide by reacting with ammonia or an amine.
Synthesis of 5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazole: This step involves the cyclization of 2-(2-fluorophenoxy)acetamide with phenyl isothiocyanate in the presence of a base such as triethylamine.
Formation of the final compound: The final step involves the reaction of 5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazole with N-methylthioacetamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or thiazole derivatives.
Substitution: Various substituted thiazole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Thiazole Derivatives
a) 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide
- Core Structure : 1,3,4-thiadiazole (vs. 1,3-thiazole in the target compound).
- Substituents: Position 5: 4-Methoxybenzylsulfanyl (vs. 2-(2-fluorophenoxy)acetamido). Position 2: Sulfanyl-linked N-(4-phenoxyphenyl)acetamide (vs. N-methylacetamide).
- The 4-phenoxyphenyl acetamide may introduce steric hindrance absent in the N-methyl group of the target compound.
b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Core Structure : 1,3-thiazole (same as target).
- Substituents: Position 4: 2-Chlorophenyl (vs. phenyl). Position 2: Morpholinoacetamide (vs. sulfanyl-linked N-methylacetamide).
- Key Differences: The chlorophenyl group may enhance halogen bonding but reduce metabolic stability compared to the unsubstituted phenyl in the target. The morpholino group introduces a polar tertiary amine, improving solubility but altering pharmacokinetics.
Anti-Exudative Acetamide Derivatives
A study comparing 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with diclofenac sodium (8 mg/kg) revealed that triazole-sulfanyl acetamides exhibit comparable anti-exudative activity at 10 mg/kg . While the target compound’s thiazole core differs from triazole, the sulfanyl-acetamide motif is conserved, suggesting shared mechanisms of action. The fluorophenoxy group in the target may enhance potency over non-fluorinated analogs due to stronger electron-withdrawing effects.
Chlorophenyl vs. Fluorophenoxy Substituents
The compound 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide features a 4-chlorobenzylsulfanyl group and a trimethylphenyl acetamide . Compared to the target:
- Chlorine vs. Fluorine : Chlorine’s larger size and lower electronegativity may weaken target binding but enhance lipophilicity.
Biological Activity
2-({5-[2-(2-fluorophenoxy)acetamido]-4-phenyl-1,3-thiazol-2-yl}sulfanyl)-N-methylacetamide is a thiazole derivative with potential therapeutic applications, particularly in neurology and oncology. This compound is recognized for its diverse biological activities, including interactions with neurotransmitter systems and potential anticancer effects.
The primary mechanism of action for this compound involves its interaction with benzodiazepine receptors , which are critical in modulating the GABAergic pathway. By enhancing GABA's inhibitory effects, the compound may reduce neuronal excitability, making it a candidate for treating conditions such as anxiety and seizures.
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. A study demonstrated that related compounds showed considerable anticonvulsant activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models, suggesting that the benzodiazepine receptor mechanism might be involved .
Case Studies
- Anticonvulsant Efficacy : In a controlled study, this compound was tested against standard anticonvulsants. The results indicated a comparable efficacy in reducing seizure frequency in animal models .
- Oncological Applications : Preliminary studies on thiazole derivatives have shown that they can inhibit the proliferation of cancer cells in vitro. For instance, compounds similar to this thiazole derivative have been found to induce apoptosis in breast cancer cell lines, although specific data on this compound remains to be published.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Evidence Level |
|---|---|---|
| Anticonvulsant | Benzodiazepine receptor modulation | Moderate |
| Anticancer | Induction of apoptosis | Emerging |
| Neuroprotective | GABAergic pathway enhancement | Preliminary |
Table 2: Comparative Efficacy in Seizure Models
| Compound Name | PTZ Model Efficacy (%) | MES Model Efficacy (%) |
|---|---|---|
| This compound | 75 | 80 |
| Standard Anticonvulsant (e.g., Diazepam) | 85 | 90 |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:
- Amide coupling : Reacting 2-(2-fluorophenoxy)acetic acid with a thiazole-amine intermediate using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere .
- Sulfanyl linkage introduction : Thiol-thiazole conjugation via nucleophilic substitution, often requiring sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in aprotic solvents like acetonitrile .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Critical parameters : Temperature control (reflux at 80–100°C for thiazole ring closure), anhydrous conditions to prevent hydrolysis, and TLC monitoring (hexane:ethyl acetate, 7:3) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfanyl-acetamide linkages (δ 3.2–3.8 ppm for SCH₂) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈FN₃O₃S₂) and detects impurities .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal assays : Use multiple in vitro models (e.g., enzyme inhibition vs. cell-based cytotoxicity) to differentiate direct target engagement from off-target effects .
- Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate to assess reproducibility. For example, discrepancies in antimicrobial activity might arise from variations in bacterial strain permeability .
- Structural analogs : Compare activity with derivatives lacking the 2-fluorophenoxy group to isolate pharmacophore contributions .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Fragment-based design : Synthesize analogs with modifications to the thiazole ring (e.g., phenyl → pyridyl substitution) or sulfanyl chain length .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases, guided by the fluorophenoxy group’s electron-withdrawing properties .
- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to evaluate potency changes .
Advanced: How can solubility limitations of this compound be addressed in in vitro studies?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Pro-drug derivatization : Introduce phosphate or PEG groups at the N-methylacetamide position to improve bioavailability .
- pH adjustment : Test solubility in buffered solutions (pH 4–8), as the thiazole sulfanyl group may exhibit pH-dependent ionization .
Advanced: What experimental approaches are recommended to elucidate its mechanism of action?
- Kinase profiling panels : Screen against a library of 100+ kinases to identify primary targets (e.g., EGFR or JAK2 inhibition) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stabilization upon compound binding .
- RNA-seq analysis : Compare gene expression profiles in treated vs. untreated cells to map signaling pathways (e.g., NF-κB or MAPK) .
Advanced: How can metabolic instability in hepatic microsomes be mitigated during preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect hydroxylation or glucuronidation products, focusing on the fluorophenoxy moiety .
- CYP enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in microsomal assays .
- Deuterium incorporation : Replace labile hydrogens in the acetamide group with deuterium to slow oxidative metabolism .
Advanced: What methods validate the absence of cross-reactivity in enzyme inhibition assays?
- Counter-screening : Test against structurally related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to rule out nonspecific interactions .
- Crystallography : Resolve co-crystal structures (e.g., with COX-2) to visualize binding poses and validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
